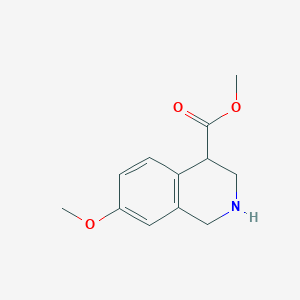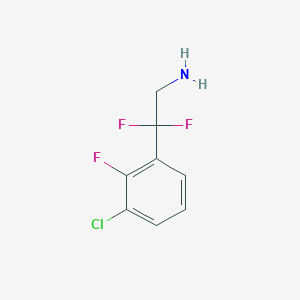
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of chlorine, fluorine, and amine functional groups
Preparation Methods
The synthesis of 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-chloro-2-fluorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl or alkoxy groups. Common reagents for these reactions include sodium hydroxide or alkoxides.
Scientific Research Applications
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound can be used in biochemical research to study enzyme-substrate interactions and to develop new inhibitors or activators of specific enzymes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine include:
2-(3-Chloro-2-fluorophenyl)ethanol: This compound has a similar structure but with an alcohol functional group instead of an amine.
3-Chloro-2-fluorophenyl isocyanate: This compound contains an isocyanate group, which imparts different reactivity and applications.
3-Chloro-2-fluorophenol: This compound has a hydroxyl group, making it useful in different chemical reactions and applications.
Properties
Molecular Formula |
C8H7ClF3N |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(3-chloro-2-fluorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
InChI Key |
JCQTUHHFVMFZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


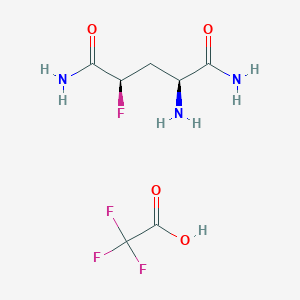


![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
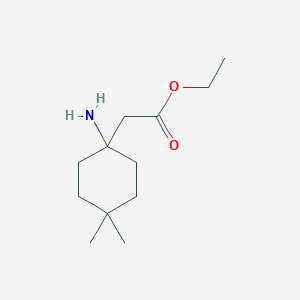
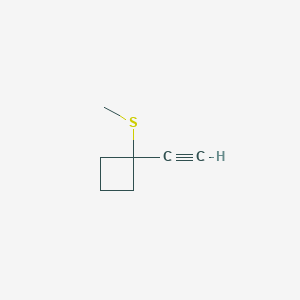
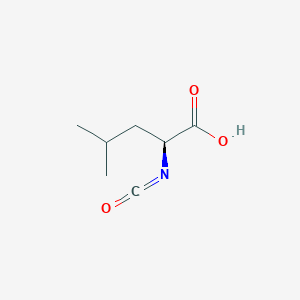
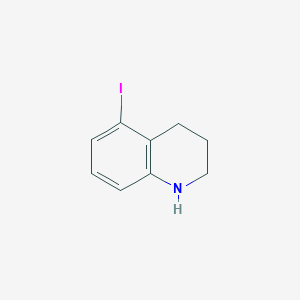
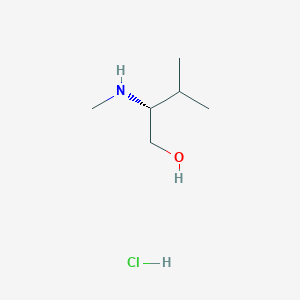
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
